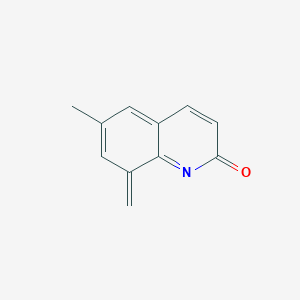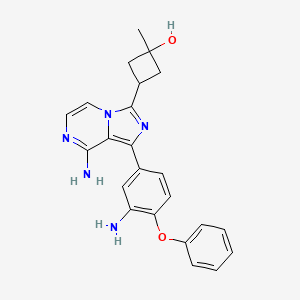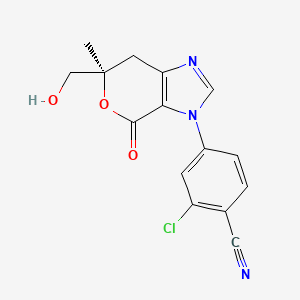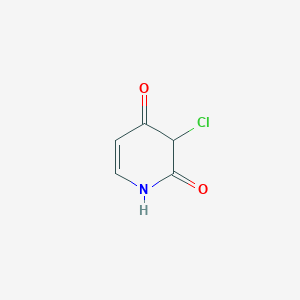
3-chloro-1H-pyridine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1H-pyridine-2,4-dione is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom at the 3-position and keto groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-pyridine-2,4-dione typically involves the chlorination of 1H-pyridine-2,4-dione. One common method is the reaction of 1H-pyridine-2,4-dione with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
1H-pyridine-2,4-dione+SOCl2→this compound+SO2+HCl
This method is efficient and yields the desired product in good purity.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-chloro-1H-pyridine-2,4-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto groups at the 2 and 4 positions can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form more complex structures, potentially involving the formation of N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used under mild to moderate conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic substitution: Substituted pyridine-2,4-diones with various functional groups.
Reduction: 3-chloro-1H-pyridine-2,4-diol.
Oxidation: N-oxides of this compound.
科学的研究の応用
3-chloro-1H-pyridine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 3-chloro-1H-pyridine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and keto groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
3-chloro-1H-pyrrole-2,5-dione: Similar structure but with a pyrrole ring instead of a pyridine ring.
3-chloro-1H-pyrimidine-2,4-dione: Contains a pyrimidine ring with similar substitution patterns.
3-chloro-1H-pyrazine-2,4-dione: Features a pyrazine ring with analogous functional groups.
Uniqueness
3-chloro-1H-pyridine-2,4-dione is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C5H4ClNO2 |
|---|---|
分子量 |
145.54 g/mol |
IUPAC名 |
3-chloro-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2,4H,(H,7,9) |
InChIキー |
BIQAAEIQQKJZFF-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate](/img/structure/B15135057.png)
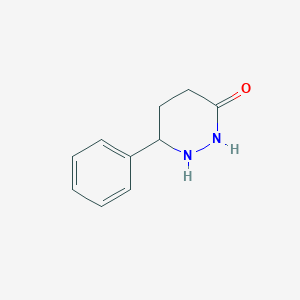
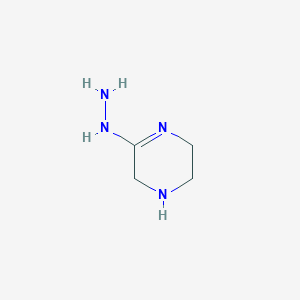
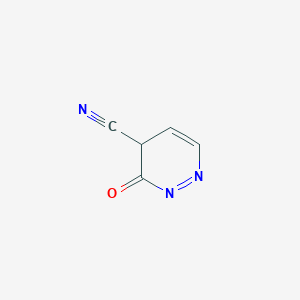




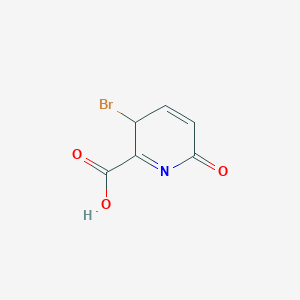
![N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B15135118.png)
![sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate](/img/structure/B15135120.png)
